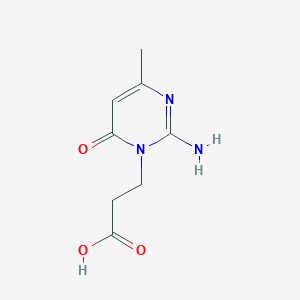

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid

Descripción general

Descripción

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a methyl group, and a keto group attached to a pyrimidine ring, along with a propanoic acid side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate β-dicarbonyl compounds with guanidine or its derivatives under acidic or basic conditions.

Introduction of Functional Groups: The amino, methyl, and keto groups are introduced through selective functionalization reactions. For example, the methyl group can be introduced via alkylation, while the keto group can be introduced through oxidation reactions.

Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.

Anticancer Activity:

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, the presence of amino and oxo groups in the pyrimidine structure enhances their interaction with biological targets involved in cancer cell proliferation and survival. Studies have shown that modifications to the pyrimidine ring can lead to increased cytotoxicity against various cancer cell lines, suggesting that 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid could be further explored for its anticancer potential .

Antiviral Properties:

Pyrimidine derivatives have also been investigated for antiviral activities. The ability of this compound to inhibit viral replication mechanisms has been observed in preliminary studies, making it a candidate for further research in antiviral drug development .

Biochemical Applications

Enzyme Inhibition:

The compound's structural features allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that utilize pyrimidine nucleotides, which are crucial in nucleic acid synthesis. This inhibition can be beneficial in regulating metabolic processes in both prokaryotic and eukaryotic cells .

Research on Protein Interactions:

Studies involving this compound have focused on its interactions with proteins. The compound can serve as a probe to study protein-ligand interactions, aiding in the understanding of biological mechanisms at the molecular level .

Therapeutic Potential

Neurological Disorders:

There is emerging interest in the use of this compound for treating neurological disorders due to its ability to cross the blood-brain barrier. Its neuroprotective properties could potentially be harnessed for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Inflammatory Diseases:

The anti-inflammatory potential of pyrimidine derivatives has been documented, with studies suggesting that this compound may modulate inflammatory pathways. This could lead to therapeutic applications in treating chronic inflammatory diseases .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anticancer properties | Showed significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study B | Explore enzyme inhibition | Identified as a potent inhibitor of dihydrofolate reductase, impacting folate metabolism crucial for DNA synthesis. |

| Study C | Assess neuroprotective effects | Demonstrated reduced neuronal apoptosis in models of oxidative stress, indicating therapeutic potential for neurodegenerative diseases. |

Mecanismo De Acción

The mechanism of action of 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-amino-4-methyl-6-oxopyrimidine: Lacks the propanoic acid side chain.

3-(2-amino-4-methyl-5-oxopyrimidin-1(6H)-yl)propanoic acid: Similar structure but with a different position of the keto group.

3-(2-amino-4-methyl-6-hydroxypyrimidin-1(6H)-yl)propanoic acid: Contains a hydroxyl group instead of a keto group.

Uniqueness

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid is unique due to its specific combination of functional groups and the presence of a propanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₈H₁₀N₄O₂

- Molecular Weight : 198.19 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound may interact with various biological targets. The following mechanisms have been suggested:

- Inhibition of iNOS : Inducible nitric oxide synthase (iNOS) is involved in the production of nitric oxide (NO), which plays a critical role in inflammatory responses. Compounds that inhibit iNOS can potentially reduce inflammation and are being investigated for their therapeutic efficacy in conditions such as sepsis and autoimmune diseases .

- Antitumor Activity : Some derivatives of pyrimidine compounds have demonstrated antitumor properties by modulating cytokine levels, particularly tumor necrosis factor (TNF), which is often elevated in cancerous conditions .

- Neuroprotective Effects : There is emerging evidence that certain pyrimidine derivatives can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells, which may be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

- Study on iNOS Inhibition : A study conducted on various pyrimidine derivatives found that modifications at the 6-position significantly affected the potency against iNOS. The introduction of specific substituents enhanced the inhibitory activity, suggesting a structure-activity relationship that could be leveraged for drug design .

- Antitumor Efficacy : In a preclinical model, a related compound demonstrated significant tumor reduction in mice models by targeting TNF pathways. This study highlights the potential for developing new therapies based on the structural framework of this compound .

- Neuroprotective Effects : Research involving cell cultures exposed to oxidative stress showed that certain pyrimidine derivatives could significantly reduce cell death and maintain cellular function, indicating potential applications in treating neurodegenerative disorders .

Propiedades

IUPAC Name |

3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5-4-6(12)11(8(9)10-5)3-2-7(13)14/h4H,2-3H2,1H3,(H2,9,10)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPYUHTWJOBGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300064 | |

| Record name | 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19675-50-4 | |

| Record name | 19675-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.